An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Fluorophenyl)oxetane-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Fluorophenyl)oxetane-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rising Prominence of the Oxetane Motif in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing molecular properties. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its unique ability to modulate the physicochemical profile of drug candidates.[1][2][3] Unlike traditional flat aromatic structures, the oxetane moiety introduces a three-dimensional, sp³-rich framework that can enhance target binding, improve metabolic stability, and increase aqueous solubility.[4] This guide focuses on a specific, promising building block: 3-(4-Fluorophenyl)oxetane-3-carboxylic acid . The presence of the fluorophenyl group offers a valuable probe for studying metabolic pathways and can influence binding interactions, while the carboxylic acid provides a handle for further chemical modification and can impact the compound's pharmacokinetic profile. Understanding the core physicochemical properties of this molecule is paramount for its effective application in drug design and development.[5]
This technical guide provides a comprehensive analysis of the predicted and expected physicochemical properties of 3-(4-Fluorophenyl)oxetane-3-carboxylic acid, alongside detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained to provide a self-validating system for researchers.
Molecular Structure and Predicted Physicochemical Properties
The structure of 3-(4-Fluorophenyl)oxetane-3-carboxylic acid combines the rigidity of the oxetane ring with the electronic properties of a fluorinated aromatic system and the ionizable nature of a carboxylic acid. These features collectively influence its behavior in biological systems.
| Property | Predicted/Estimated Value | Rationale and Significance in Drug Discovery |
| Molecular Formula | C₁₀H₉FO₃ | Provides the elemental composition. |
| Molecular Weight | 196.18 g/mol | A key parameter for calculating molar concentrations and assessing ligand efficiency. |
| Melting Point (°C) | Not available; expected to be a crystalline solid at room temperature. | Influences solubility and dissolution rate. The presence of the carboxylic acid and the aromatic ring suggests strong intermolecular interactions, leading to a relatively high melting point. |
| Boiling Point (°C) | Not available; likely to decompose before boiling at atmospheric pressure. | Carboxylic acids often have high boiling points due to strong hydrogen bonding. Decomposition at high temperatures is a known characteristic of some oxetane-carboxylic acids.[6][7] |
| Aqueous Solubility | Predicted to have moderate to low intrinsic solubility, with pH-dependent solubility. | The oxetane moiety is known to enhance aqueous solubility compared to a gem-dimethyl group.[4] However, the fluorophenyl group is lipophilic. The carboxylic acid will be more soluble at pH values above its pKa due to deprotonation. |
| pKa | Estimated to be in the range of 3.5 - 4.5. | The pKa of the carboxylic acid is crucial for understanding its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. The electron-withdrawing nature of the fluorophenyl group is expected to lower the pKa compared to a simple alkyl carboxylic acid. |
| LogP | Estimated to be in the range of 1.5 - 2.5. | The partition coefficient (LogP) is a measure of lipophilicity, which is a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The fluorophenyl group contributes to lipophilicity, while the oxetane and carboxylic acid moieties increase polarity. |
Spectroscopic Profile: A Guide to Structural Verification
While specific spectra for 3-(4-Fluorophenyl)oxetane-3-carboxylic acid are not publicly available, its structure allows for the prediction of key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.5 ppm), characteristic of a para-substituted benzene ring. The protons ortho to the fluorine will show coupling to ¹⁹F.
-
Oxetane Protons: The four methylene protons of the oxetane ring are diastereotopic and will likely appear as two sets of multiplets (doublets of doublets or more complex patterns) in the region of δ 4.5-5.0 ppm.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (δ 10-13 ppm), which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal in the range of δ 170-180 ppm.[8]
-
Aromatic Carbons: Four signals in the aromatic region (δ 115-165 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
Oxetane Carbons: The quaternary carbon attached to the phenyl ring and carboxyl group will be in the range of δ 40-50 ppm, while the two methylene carbons will appear around δ 75-85 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorptions for the functional groups present:
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.[8][9][10]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1700 and 1725 cm⁻¹.[11]
-
C-O Stretch (Oxetane and Carboxylic Acid): Strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
-
C-F Stretch: A strong absorption in the region of 1200-1250 cm⁻¹.
Mass Spectrometry (MS)
In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily observed in negative ion mode as the [M-H]⁻ ion. In positive ion mode, adducts such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ may be observed. Fragmentation patterns would likely involve the loss of CO₂ from the parent ion.[12][13]
Synthesis of 3-(4-Fluorophenyl)oxetane-3-carboxylic acid
The synthesis of 3-aryl-oxetane-3-carboxylic acids can be approached through several routes. A common strategy involves the construction of the oxetane ring followed by functionalization, or the introduction of the aryl group onto a pre-formed oxetane scaffold. One reported method for the synthesis of 3-aryl-3-carboxylic acid oxetane derivatives involves a two-step process starting from a four-membered ring alcohol substrate.[1][2] This involves a catalytic Friedel-Crafts reaction to install a furan moiety, which is then subjected to mild oxidative cleavage to yield the carboxylic acid.[1][2]
It is important to note that some oxetane-carboxylic acids have been reported to be unstable, potentially undergoing isomerization to form lactones, especially upon heating.[6][7] Therefore, purification and storage conditions should be carefully considered.
Experimental Protocols for Physicochemical Profiling
The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.
Determination of Aqueous Solubility (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound.
Rationale: The shake-flask method is considered the "gold standard" for solubility measurement due to its reliance on achieving a true equilibrium between the solid-state compound and the solution.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of 3-(4-Fluorophenyl)oxetane-3-carboxylic acid to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent.
-
Quantification: Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).
Determination of pKa (Potentiometric Titration)
This method measures the acid dissociation constant of the carboxylic acid.
Rationale: Potentiometric titration is a highly accurate method for determining pKa values by monitoring the change in pH of a solution upon the addition of a titrant.
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of 3-(4-Fluorophenyl)oxetane-3-carboxylic acid in a known volume of a suitable solvent (e.g., a co-solvent system like water/methanol if aqueous solubility is low).
-
Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.
Determination of LogP (Shake-Flask Method)
This classic method measures the partition coefficient between n-octanol and water.
Rationale: The n-octanol/water partition coefficient is a widely accepted measure of lipophilicity and is used to predict the ADME properties of drug candidates.
Protocol:
-
Phase Pre-saturation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning: Dissolve a known amount of 3-(4-Fluorophenyl)oxetane-3-carboxylic acid in the pre-saturated aqueous phase. Add an equal volume of the pre-saturated n-octanol.
-
Equilibration: Vigorously shake the biphasic mixture for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: LogP = log₁₀([Compound]octanol / [Compound]aqueous).
Conclusion: A Versatile Building Block with Tunable Properties
3-(4-Fluorophenyl)oxetane-3-carboxylic acid represents a valuable and versatile building block for medicinal chemistry. Its physicochemical properties, driven by the interplay of the oxetane ring, the fluorophenyl group, and the carboxylic acid moiety, are key to its potential in developing novel therapeutics. While experimental data for this specific molecule is not widely available, this guide provides a robust framework for its characterization, offering both predicted properties and detailed experimental protocols. The insights and methodologies presented herein are intended to empower researchers to effectively utilize this and similar oxetane-containing compounds in their drug discovery endeavors, ultimately contributing to the development of safer and more effective medicines.
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